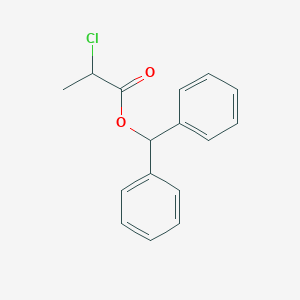
Potassium (5-chloropyridin-2-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (5-chloropyridin-2-yl)trifluoroborate is an organotrifluoroborate compound with the molecular formula C5H3BClF3KN and a molecular weight of 219.44 g/mol . This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium (5-chloropyridin-2-yl)trifluoroborate can be synthesized through the reaction of 5-chloropyridine-2-boronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium and is facilitated by the presence of a base such as potassium carbonate (K2CO3). The reaction conditions often involve moderate temperatures and stirring to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually obtained through crystallization and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium (5-chloropyridin-2-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound acts as a boronic acid surrogate, facilitating the formation of carbon-carbon bonds .
Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction involving this compound typically requires a palladium catalyst, a base (such as potassium carbonate), and an aryl halide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under mild to moderate temperatures .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Potassium (5-chloropyridin-2-yl)trifluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium (5-chloropyridin-2-yl)trifluoroborate in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product. The compound’s stability and reactivity are attributed to the presence of the trifluoroborate group, which enhances its nucleophilicity and facilitates the transmetalation process .
Comparaison Avec Des Composés Similaires
- Potassium (2-chloropyridin-3-yl)trifluoroborate
- Potassium furan-3-trifluoroborate
- Potassium isoquinoline-4-trifluoroborate
Comparison: Potassium (5-chloropyridin-2-yl)trifluoroborate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other organotrifluoroborates, it offers distinct advantages in terms of stability and ease of handling, making it a preferred choice for certain synthetic applications .
Propriétés
Formule moléculaire |
C5H3BClF3KN |
|---|---|
Poids moléculaire |
219.44 g/mol |
Nom IUPAC |
potassium;(5-chloropyridin-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H3BClF3N.K/c7-4-1-2-5(11-3-4)6(8,9)10;/h1-3H;/q-1;+1 |
Clé InChI |
XUTKAGRJUBHIET-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=NC=C(C=C1)Cl)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



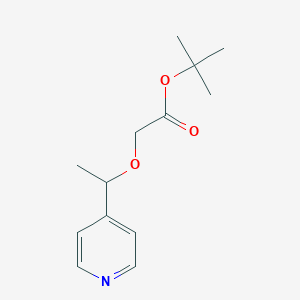
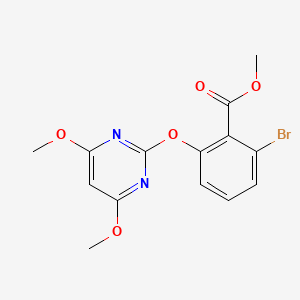


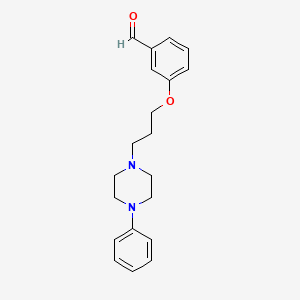




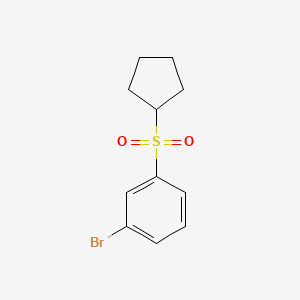
![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
![3-Tert-butylimidazo[1,2-c]quinazoline](/img/structure/B13874856.png)
